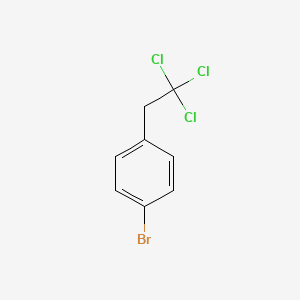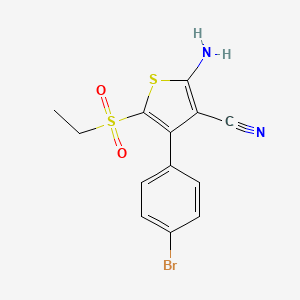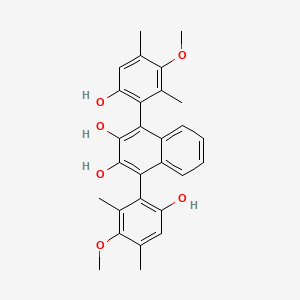![molecular formula C12H8ClF2N B12077729 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3'-氯-3,5-二氟-[1,1'-联苯]-4-胺是一种有机化合物,属于联苯衍生物类。该化合物以联苯结构上连接的氯和氟原子为特征,联苯结构由两个通过单键连接的苯环组成。胺基连接在一个苯环的第四位。
准备方法
合成路线和反应条件
3'-氯-3,5-二氟-[1,1'-联苯]-4-胺的合成可以通过多种合成路线实现。 一种常见的方法是 Suzuki–Miyaura 偶联反应,该反应是钯催化的芳基卤化物与有机硼化合物的交叉偶联反应 。该反应通常需要钯催化剂、碱和溶剂,如甲苯或乙醇。反应条件一般温和,该过程以其高效性和选择性而闻名。
工业生产方法
在工业生产中,3'-氯-3,5-二氟-[1,1'-联苯]-4-胺的合成可能涉及大规模间歇式或连续式工艺。方法的选择取决于成本、可扩展性和环境因素等因素。使用自动化反应器和先进的纯化技术可以提高生产过程的效率和收率。
化学反应分析
反应类型
3'-氯-3,5-二氟-[1,1'-联苯]-4-胺可以发生多种类型的化学反应,包括:
氧化: 胺基可以被氧化形成硝基或亚硝基衍生物。
还原: 该化合物可以被还原形成相应的胺或其他还原产物。
取代: 氯和氟原子可以通过亲核或亲电取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 氢氧化钠 (NaOH) 和各种有机金属化合物等试剂可以促进取代反应。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,胺基的氧化可以产生硝基衍生物,而取代反应可以引入各种官能团,导致各种联苯衍生物的形成。
4. 科研应用
3'-氯-3,5-二氟-[1,1'-联苯]-4-胺在科学研究中有多种应用,包括:
化学: 它用作合成更复杂的有机分子和材料的构建单元。
生物学: 该化合物可用于生物系统的研究以及作为探针用于研究生化途径。
工业: 该化合物用于生产特种化学品、聚合物和先进材料。
科学研究应用
3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
3'-氯-3,5-二氟-[1,1'-联苯]-4-胺的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以与酶、受体或其他蛋白质结合,调节它们的活性,并导致各种生物学效应。确切的机制取决于具体的应用和化合物使用的分子环境。
相似化合物的比较
类似化合物
1-氯-3,5-二氟苯: 该化合物具有类似的结构,但缺少联苯部分和胺基.
3-氯-5-(3,5-二氟苯基)苯酚: 该化合物具有类似的联苯结构,但含有羟基而不是胺基.
独特性
3'-氯-3,5-二氟-[1,1'-联苯]-4-胺因联苯结构上同时存在氯和氟原子以及胺基而具有独特性。这种官能团的组合赋予了独特的化学性质和反应性,使其在研究和工业中的各种应用中具有价值。
属性
分子式 |
C12H8ClF2N |
|---|---|
分子量 |
239.65 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C12H8ClF2N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2 |
InChI 键 |
UJIJHMZMVHSMDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2)F)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)





![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)





![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
